molecular formula C12H11Cl2N3S B1230242 2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine

2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine

Cat. No. B1230242
M. Wt: 300.2 g/mol
InChI Key: VRYFPFHGCPTRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine is a methylthio-1,3,5-triazine and an organic sulfide.

Scientific Research Applications

Photoacid Generation in Photoresist Formulations

Compounds such as 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine have been utilized as photoacid generators in photoresist formulations, particularly in photolithography. These compounds undergo C-Cl bond cleavage upon photolysis, a primary step critical in generating photoacids required for resist development (Pohlers et al., 1997).

Photoinitiator in Polymerization Processes

Halomethyl 1,3,5-triazine derivatives, such as 2,4-bis(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine, serve as effective photoinitiators or co-initiators in the polymerization of acrylate monomers. Their efficacy in UV-crosslinking and visible light polymerization makes them valuable in creating adhesives and coatings (Kabatc et al., 2011).

Anticancer Activity Studies

There is significant research into the anticancer properties of 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines. These studies involve synthesizing various derivatives and testing them against a range of cancer cell lines. The presence of phenyl substituents in these compounds is noted to potentially increase their anticancer activity through interactions with protein molecules (Velihina et al., 2021).

Exploration in Fluorescent Dyes

1,3,5-Triazine derivatives are also being explored for their potential in creating fluorescent dyes with large Stokes shifts. These compounds, when modified suitably, exhibit green fluorescence due to an intramolecular proton transfer process, making them valuable in fluorescent dye development (Rihn et al., 2012).

Antimicrobial Applications

There is ongoing research into the antimicrobial properties of triazine derivatives, particularly in the synthesis of compounds like 2-(6-fluorobenzothiazole-2'-ylamino)-4-(phenylthioureido)-6-(substituted thioureido)-1,3,5-triazine. These compounds are evaluated for their effectiveness against various microbes, contributing to the development of new antimicrobial agents (Sareen et al., 2006).

properties

Molecular Formula

C12H11Cl2N3S

Molecular Weight

300.2 g/mol

IUPAC Name

2-(dichloromethyl)-4-(4-methylphenyl)-6-methylsulfanyl-1,3,5-triazine

InChI

InChI=1S/C12H11Cl2N3S/c1-7-3-5-8(6-4-7)10-15-11(9(13)14)17-12(16-10)18-2/h3-6,9H,1-2H3

InChI Key

VRYFPFHGCPTRHR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=N2)SC)C(Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=N2)SC)C(Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine
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2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine
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2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine
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2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine
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